Benzyl {3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}carbamate
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Overview
Description
BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE is a complex organic compound with a diverse range of applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a benzyl group, a methoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde . This intermediate is then reacted with benzyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxy-4-formylphenyl derivatives, while reduction of the carbonyl group can produce morpholine alcohols.
Scientific Research Applications
BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. Additionally, the benzyl and methoxy groups can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to the inhibition or activation of biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Shares a similar core structure but lacks the benzyl carbamate group.
4-Phenylmorpholine: Contains a morpholine ring but differs in the substitution pattern on the aromatic ring.
Uniqueness
BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE is unique due to the presence of both the benzyl carbamate and morpholine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N2O6 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzyl N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]carbamate |
InChI |
InChI=1S/C21H24N2O6/c1-26-19-13-17(22-21(25)29-14-16-5-3-2-4-6-16)7-8-18(19)28-15-20(24)23-9-11-27-12-10-23/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |
InChI Key |
DLPZSKXWUPRNRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)OCC(=O)N3CCOCC3 |
Origin of Product |
United States |
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